molecular formula C22H25N3O2 B2621144 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol CAS No. 307540-54-1

7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol

Número de catálogo B2621144
Número CAS: 307540-54-1
Peso molecular: 363.461
Clave InChI: PZPDIHSNPVGTMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol, also known as BMS-986142, is a small molecule inhibitor of the Tyk2 enzyme. Tyk2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways that regulate immune responses. BMS-986142 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as psoriasis and rheumatoid arthritis.

Mecanismo De Acción

7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol inhibits the activity of the Tyk2 enzyme, which is involved in the signaling pathways that regulate immune responses. By inhibiting Tyk2, this compound reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. In addition to its anti-inflammatory effects, this compound has been shown to have a positive effect on bone density in a mouse model of osteoporosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol is its specificity for the Tyk2 enzyme, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some therapeutic applications.

Direcciones Futuras

There are several potential future directions for the development of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol. One possibility is the development of more potent and selective Tyk2 inhibitors, which could provide greater therapeutic benefits. Additionally, this compound could be combined with other drugs to enhance its effectiveness in the treatment of autoimmune diseases. Finally, further research is needed to fully understand the long-term effects of this compound on bone density and other physiological processes.

Métodos De Síntesis

The synthesis of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol involves several steps, starting with the reaction of 8-hydroxyquinoline with 4-(2-bromoethyl)benzylamine to form intermediate 1. This intermediate is then reacted with N-Boc-protected piperazine to form intermediate 2. The Boc group is then removed, and the resulting compound is reacted with phenylboronic acid to form this compound.

Aplicaciones Científicas De Investigación

7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol has been the subject of several scientific studies, which have demonstrated its potential therapeutic applications in the treatment of autoimmune diseases. In a preclinical study, this compound was shown to be effective in reducing the severity of psoriasis in a mouse model. Additionally, this compound has been shown to be effective in reducing inflammation and joint damage in a rat model of rheumatoid arthritis.

Propiedades

IUPAC Name

7-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-16-15-24-11-13-25(14-12-24)21(18-5-2-1-3-6-18)19-9-8-17-7-4-10-23-20(17)22(19)27/h1-10,21,26-27H,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPDIHSNPVGTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.